Glecaprevir (ABT-493) is a potent, pangenotypic, second-generation HCV NS3/4A protease inhibitor [, , ]. It exhibits potent antiviral activity against all six major genotypes of the hepatitis C virus []. Glecaprevir is primarily researched for its role in inhibiting HCV replication, holding significant potential for the development of effective treatments for chronic HCV infection []. It is often investigated in combination with other direct-acting antiviral agents (DAAs), such as Pibrentasvir, to enhance antiviral activity and overcome drug resistance [, ].
Glecaprevir acts by inhibiting the enzymatic activity of the HCV NS3/4A protease, a key enzyme essential for viral replication []. The NS3/4A protease is responsible for cleaving the HCV polyprotein into functional proteins required for viral replication and assembly []. By binding to the active site of this protease, Glecaprevir prevents the cleavage of the HCV polyprotein, thereby disrupting viral replication []. This mechanism has been studied extensively in both enzymatic and replicon assays, demonstrating its effectiveness against different HCV genotypes [].
Despite these findings, the emergence of resistance-conferring substitutions during Glecaprevir monotherapy remains infrequent []. The combination of Glecaprevir with other DAAs, like Pibrentasvir, is a strategy to mitigate the risk of resistance development []. Ongoing research continues to explore the resistance profile of Glecaprevir, aiming to refine treatment strategies and minimize the emergence of resistant HCV variants.
Glecaprevir is primarily metabolized in the liver and is known to interact with various medications, particularly those metabolized by cytochrome P450 3A4 (CYP3A4) [, , ]. For instance, co-administration with carbamazepine, a potent inducer of CYP3A4, can significantly reduce the concentration of Glecaprevir, increasing the risk of virological treatment failure [].
Additionally, Glecaprevir exhibits inhibitory effects on certain drug transporters, like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs) []. These interactions can lead to increased exposure of drugs that are substrates for these transporters, potentially causing adverse effects [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5